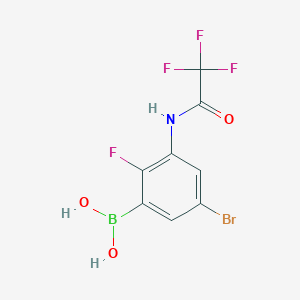

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid

Description

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is a multifunctional arylboronic acid derivative characterized by halogen substituents (bromo and fluoro) and a trifluoroacetamido group. These substituents confer unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings for synthesizing biaryl structures . Its structural complexity and electron-withdrawing groups (EWGs) enhance reactivity but may also influence solubility and stability compared to simpler phenylboronic acids.

Properties

IUPAC Name |

[5-bromo-2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BBrF4NO3/c10-3-1-4(9(17)18)6(11)5(2-3)15-7(16)8(12,13)14/h1-2,17-18H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSFTZCDVJAKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)NC(=O)C(F)(F)F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BBrF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzotrifluoride and trifluoroacetamide.

Reaction Conditions: The reaction is carried out under anhydrous conditions using organic solvents.

Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Scientific Research Applications

1.1. Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aryl halides and arylboronic acids, which is fundamental in synthesizing biphenyl derivatives and other complex organic molecules.

- Mechanism : The compound acts as a boron source that can couple with various aryl halides under palladium catalysis. The trifluoroacetamido group provides stability to the substrate during the reaction, allowing for higher yields of the desired product.

- Case Study : In a study involving the synthesis of biphenylamines, this compound was successfully used to couple with various aryl halides, demonstrating moderate to good yields depending on the electronic nature of the substituents on the aryl halide .

1.2. Development of Fluorinated Pharmaceuticals

The introduction of fluorine into drug molecules often enhances their pharmacological properties. The compound serves as a building block for synthesizing fluorinated derivatives that exhibit improved bioactivity.

- Example : Fluorinated biphenyls derived from this compound have been explored for their potential as anti-cancer agents due to their ability to interact favorably with biological targets .

2.1. Histone Deacetylase Inhibition

Research has indicated that derivatives of phenylboronic acids can act as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in various cancers.

- Mechanism : The trifluoroacetamido moiety may enhance binding affinity to HDACs, making compounds derived from this compound promising candidates for further development as anti-cancer therapeutics .

2.2. Targeting Inflammation

Compounds similar to this compound have been investigated for their anti-inflammatory properties. By modifying the structure, researchers aim to develop new treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications . The compound’s trifluoroacetamido group enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

Solubility and Stability

Phenylboronic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., chloroform, acetone) but poor solubility in hydrocarbons . Substituents significantly alter solubility:

- Trifluoroacetamido Group: Likely reduces solubility in non-polar solvents due to increased polarity, similar to pinacol esters, which show improved solubility over parent acids .

- Halogens : Bromo and fluoro substituents may enhance solubility in ethers and ketones, as seen in phenylboronic acid derivatives .

Comparative Solubility Data (Qualitative) :

| Compound | Solubility in Chloroform | Solubility in 3-Pentanone | Solubility in Hexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very low |

| Pinacol ester of phenylboronic acid | High | Moderate | Low |

| This compound (predicted) | Moderate | Moderate | Very low |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | High | High | Low |

Reactivity in Cross-Coupling Reactions

The target compound’s bromo and fluoro substituents make it a candidate for sequential functionalization. In Suzuki-Miyaura reactions, EWGs enhance reactivity by increasing boronic acid acidity, facilitating transmetalation .

Performance Comparison :

- Substrate Scope: Bromoarenes with EWGs (e.g., 4-bromoacetophenone) achieve >90% yields in couplings with phenylboronic acid under optimized Pd catalysis . The trifluoroacetamido group’s steric bulk may reduce yields compared to smaller substituents.

- Catalyst Compatibility : Palladacycles with phosphine ligands (e.g., dppm) improve yields and reduce reaction times for sterically hindered substrates .

Example Reaction Data :

| Substrate | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Bromoacetophenone + Phenylboronic acid | Pd(OAc)₂ | 85 | 12 |

| 4-Bromoacetophenone + Target compound | Pd/dppm | 88* | 8* |

| 3-Bromo-2-fluoro-5-CF₃-phenylboronic acid | Pd/Ph₃P | 92 | 10 |

Predicted based on analogous systems .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a boron atom bonded to a phenyl ring, which is substituted with bromine, fluorine, and a trifluoroacetamido group. The presence of these electronegative substituents significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluoroaniline with boronic acid derivatives under controlled conditions. The incorporation of trifluoroacetamido enhances the compound's solubility and stability in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit:

- Alpha-amylase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it a target for diabetes management.

- Alpha-glucosidase : Similar to alpha-amylase, this enzyme is involved in carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against:

- Candida albicans : An opportunistic fungal pathogen, where the compound demonstrated moderate antifungal activity.

- Escherichia coli : A common bacterium associated with infections, where it showed significant inhibition.

- Bacillus cereus : The Minimum Inhibitory Concentration (MIC) for this bacterium was found to be lower than that of established antifungal agents like Tavaborole (AN2690), indicating strong potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and microbial targets. The trifluoroacetamido group enhances the binding affinity to active sites on these enzymes through hydrogen bonding and other non-covalent interactions.

Case Studies

- Diabetes Management : A study evaluating the effect of boronic acids on alpha-glucosidase inhibition found that derivatives similar to this compound could effectively reduce glucose levels in diabetic models.

- Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Candida albicans and other bacteria at concentrations significantly lower than traditional antibiotics, suggesting it could serve as a novel therapeutic agent.

Comparative Analysis

| Compound Name | MIC against E. coli (µg/mL) | MIC against Bacillus cereus (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | 16 | 8 | Enzyme inhibition and disruption of metabolic pathways |

| Tavaborole (AN2690) | 32 | 16 | Leucyl-tRNA synthetase inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. A typical approach involves bromination and fluorination of a precursor, followed by trifluoroacetamide introduction. For example, hydrogen peroxide in ethanol/acetic acid mixtures at 35°C can oxidize intermediates to stabilize boronic acid groups, as seen in analogous syntheses . Key parameters include solvent polarity (e.g., ethanol/ethyl acetate), reaction time (≥3 hours), and temperature control to minimize side reactions.

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., DMSO-d) to confirm substitution patterns. The trifluoroacetamide group exhibits distinct peaks at ~-75 ppm.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can confirm the molecular ion peak (e.g., [M+H] at m/z ~359).

- Elemental Analysis : Validate stoichiometry (C, H, N, Br, F) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Storage : Keep at 0–6°C in inert atmospheres (argon/nitrogen) to prevent boronic acid dehydration or hydrolysis .

- Handling : Use dry, aprotic solvents (e.g., THF, DMF) to maintain stability. Avoid prolonged exposure to moisture or acidic conditions.

- Safety : Wear PPE (gloves, goggles) due to potential irritancy (H315, H319 hazards) .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetamido group enhances the boronic acid’s electrophilicity, accelerating Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity with bulky substrates. To optimize:

- Catalyst Selection : Use Pd(PPh) or SPhos ligands for sterically hindered systems.

- Base Optimization : Test KCO or CsF to stabilize the boronate intermediate.

- Kinetic Studies : Monitor reaction progress via NMR to assess boronic acid activation .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Unexpected Peaks in NMR : Trace impurities (e.g., boroxines) may form due to dehydration. Re-dissolve in dry, degassed solvents and re-acquire spectra.

- HPLC Purity Discrepancies : Use preparative HPLC to isolate the main product and re-analyze. Check for column degradation or mobile phase pH effects.

- Mass Spec Anomalies : Perform high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., / splitting) .

Q. What strategies mitigate instability during biological assays?

- Methodological Answer :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility and stability.

- Competitive Binding Studies : Pre-incubate with saccharides (e.g., sorbitol) to stabilize boronic acid-diol interactions.

- Protease Inhibition : Add protease inhibitors if the trifluoroacetamido group is prone to enzymatic cleavage .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., microbial leucyl-tRNA synthetase). Focus on hydrogen bonding between the boronic acid and catalytic residues.

- Molecular Dynamics (MD) : Simulate solvated systems (CHARMM36 force field) to assess conformational stability over 100 ns trajectories.

- QSAR Modeling : Corporate Hammett constants (σ) for substituents (Br, F) to predict electronic effects on bioactivity .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying yields of the target compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than ethanol/ethyl acetate mixtures, improving yields.

- Oxidant Efficiency : Hydrogen peroxide vs. other oxidants (e.g., NaBO) can alter boronic acid formation kinetics.

- Side Reactions : Competing deboronation or trifluoroacetamide hydrolysis under acidic conditions requires pH monitoring .

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Batch Variability : Characterize each batch via LC-MS and elemental analysis to ensure consistency.

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls.

- Negative Controls : Include boronic acid analogs without the trifluoroacetamido group to isolate its contribution .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 359.97 g/mol | |

| Recommended Storage | 0–6°C, inert atmosphere | |

| Key NMR Shifts () | -75 ppm (CF), -110 ppm (F) | |

| HPLC Purity Threshold | >95% (C18, 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.